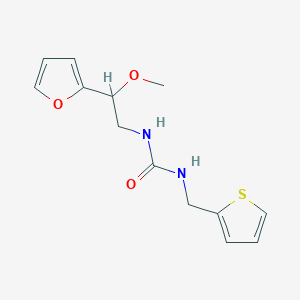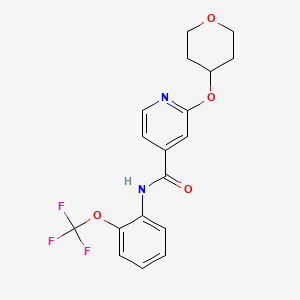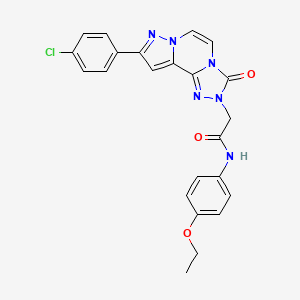![molecular formula C13H15BF4O3 B2669254 2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1366406-64-5](/img/structure/B2669254.png)
2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It contains a boronic acid group, which is often used in Suzuki-Miyaura cross-coupling reactions . The compound also contains a trifluoromethoxy group attached to a phenyl ring, which is a common motif in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl ring substituted with a fluoro and a trifluoromethoxy group, and a dioxaborolane ring substituted with two methyl groups . The presence of fluorine atoms can significantly influence the compound’s physical and chemical properties, such as its reactivity, stability, and lipophilicity .
Chemical Reactions Analysis
As a boronic acid derivative, this compound can participate in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to form carbon-carbon bonds .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of FDA-Approved Drugs
The trifluoromethyl (TFM, -CF3) group in this compound has been found in many FDA-approved drugs . Over the past 20 years, numerous drugs containing the TFM group have been approved for various diseases and disorders .
3. Synthesis of Photoinduced Electron Transfer (PET) Sensors This compound may also be used in the synthesis of photoinduced electron transfer (PET) sensors . PET sensors are used in a variety of applications, including environmental monitoring, medical diagnostics, and industrial process control .
Preparation of Anodic Layers
The compound has been used in the preparation of anodic layers . These layers were prepared potentiostatically onto glass substrates .
Formation of Chalcone Bridge
This compound has been used in the formation of a chalcone bridge . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
Synthesis of Fluorine-Containing Compounds
The compound is used in the synthesis of fluorine-containing compounds . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Direcciones Futuras
The use of fluorinated organic compounds in pharmaceuticals and agrochemicals is a rapidly growing field . The unique properties of fluorine, such as its small size and high electronegativity, can significantly influence the biological activity of these compounds . Therefore, compounds like “2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” may have potential applications in the design and synthesis of new drugs and agrochemicals.
Propiedades
IUPAC Name |
2-[4-fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLVJEMZBKCRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]methanamine hydrochloride](/img/structure/B2669175.png)

![N-(3-chlorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2669179.png)
![2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B2669180.png)



![4,7-Diazaspiro[2.5]octan-5-one](/img/structure/B2669188.png)

![7-benzoyl-5-[(3-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2669192.png)

